(E)-N-((4-cyclohexylthiazol-2-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide
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Description
(E)-N-((4-cyclohexylthiazol-2-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide, commonly known as CTAM, is a chemical compound that is widely used in scientific research. CTAM has been found to have a variety of biochemical and physiological effects on the body, making it a valuable tool for researchers in a number of different fields.
Scientific Research Applications
Controlled Radical Polymerization
Homopolymers of monosubstituted acrylamide with an amino acid moiety have been synthesized via reversible addition−fragmentation chain transfer (RAFT) polymerization. This methodology allows for the production of polymers with controlled molecular weight, low polydispersity, and enhanced isotacticity, showcasing potential in creating well-defined polymeric materials for various applications (Mori, Sutoh, & Endo, 2005).
Organic Sensitizers for Solar Cell Applications
Organic sensitizers with donor, electron-conducting, and anchoring groups have been engineered and synthesized for solar cell applications. These sensitizers, when anchored onto TiO2 film, demonstrate high incident photon to current conversion efficiency, highlighting their role in improving solar cell performance (Kim et al., 2006).
Polymerization in Polar Solvents
The Baylis-Hillman reaction's acceleration in polar solvents like water and formamide suggests the significant role of hydrogen bonding over hydrophobic effects. This finding could influence the development of new polymerization techniques in eco-friendly solvents, enhancing the sustainability of polymer production processes (Aggarwal, Dean, Mereu, & Williams, 2002).
Corrosion Inhibition by Photo-cross-linkable Polymers
Photo-cross-linkable polymers have been evaluated for their inhibitory action against mild steel corrosion in hydrochloric acid solution. These polymers, acting as mixed-type inhibitors, suggest potential for developing more efficient corrosion protection strategies in industrial applications (Baskar, Kesavan, Gopiraman, & Subramanian, 2014).
RAFT Polymerization at Room Temperature
Conditions facilitating controlled, room-temperature RAFT polymerization of N-isopropylacrylamide have been reported. This advancement opens up new possibilities for synthesizing thermoresponsive polymers under mild conditions, potentially broadening their applications in drug delivery and other biomedical fields (Convertine, Ayres, Scales, Lowe, & McCormick, 2004).
properties
IUPAC Name |
(E)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-25-18-10-8-15(12-19(18)26-2)9-11-20(24)22-13-21-23-17(14-27-21)16-6-4-3-5-7-16/h8-12,14,16H,3-7,13H2,1-2H3,(H,22,24)/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBPJWVNPYTFHJ-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC2=NC(=CS2)C3CCCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCC2=NC(=CS2)C3CCCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((4-cyclohexylthiazol-2-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide |
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